2-(p-Chlorobenzylidene)-1-indanone

Anti-inflammatory ROS inhibition Halogen SAR

2-(p-Chlorobenzylidene)-1-indanone (PubChem CID 1796661; CHEMBL280639; NSC636721) is a synthetic 2-benzylidene-1-indanone derivative (C₁₆H₁₁ClO, MW 254.71 g/mol) formed via Claisen-Schmidt condensation of 1-indanone with p-chlorobenzaldehyde. The compound features a nearly planar dihydroindene ring system (r.m.s.

Molecular Formula C16H11ClO
Molecular Weight 254.71 g/mol
Cat. No. B8677726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Chlorobenzylidene)-1-indanone
Molecular FormulaC16H11ClO
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2
InChIKeyWCCMOJFVRKHFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Chlorobenzylidene)-1-indanone: Structural Identity and Pharmacological Context for Informed Procurement


2-(p-Chlorobenzylidene)-1-indanone (PubChem CID 1796661; CHEMBL280639; NSC636721) is a synthetic 2-benzylidene-1-indanone derivative (C₁₆H₁₁ClO, MW 254.71 g/mol) formed via Claisen-Schmidt condensation of 1-indanone with p-chlorobenzaldehyde [1]. The compound features a nearly planar dihydroindene ring system (r.m.s. deviation 0.009 Å) with a chlorobenzene ring dihedral angle of 3.51°, as established by single-crystal X-ray diffraction [2]. This scaffold belongs to a class of conformationally restricted chalcone analogs that exhibit electrophilic α,β-unsaturated carbonyl characteristics, enabling Michael addition reactivity with biological thiols while offering higher conformational stability than their open-chain chalcone counterparts [3]. The para-chloro substitution on the benzylidene B-ring is a key structural variable that distinguishes this compound from its fluoro, bromo, methyl, and unsubstituted analogs, with documented consequences for biological target engagement across multiple assay systems.

Why 2-(p-Chlorobenzylidene)-1-indanone Cannot Be Casually Substituted: Halogen-Dependent SAR Divergence Across Therapeutic Targets


Within the 2-benzylidene-1-indanone chemotype, the identity of the para-substituent on the benzylidene B-ring is not a matter of isosteric equivalence—it fundamentally alters biological activity profiles in a target-dependent manner. Systematic SAR studies have shown that for monoamine oxidase B (MAO-B) inhibition, B-ring halogen substitution generally enhances potency, yet the rank order among halogens is target-specific [1]. More critically, in LPS-stimulated ROS production assays in RAW 264.7 macrophages, para-fluorine, trifluoromethyl, trifluoromethoxy, and bromine were explicitly identified as important substituents for inhibitory activity, while para-chlorine was notably absent from this efficacy-determining set [2]. This means that a procurement decision to substitute the 4-chloro derivative with its 4-fluoro or 4-bromo analog cannot be made on the assumption of pharmacological interchangeability—the chloro analog occupies a distinct, and in some assays disadvantageous, position in the halogen SAR continuum. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 2-(p-Chlorobenzylidene)-1-indanone Against Closest Analogs


Para-Chlorine Exclusion from the Efficacy-Determining Halogen Set in ROS Inhibition: A Negative Differentiation Signal

In the systematic SAR study by Shrestha et al. (2017), 61 halogen-containing 2-benzylidene-1-indanone derivatives were evaluated for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. The authors explicitly identified ortho-, meta-, or para-fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities as important for inhibitory activity [1]. Notably, para-chlorine was absent from this efficacy-determining halogen set, despite being synthetically accessible and tested within the non-hydroxylated series (compounds 1–13). In contrast, compounds bearing para-bromine (e.g., compound 8) and para-trifluoromethoxy (e.g., compound 44, IC₅₀ = 1.33–8.11 µM range) demonstrated superior ROS inhibitory activity [1]. This represents a class-level inference that the 4-chloro derivative occupies a lower-efficacy tier relative to its 4-bromo and 4-trifluoromethoxy counterparts in this therapeutically relevant anti-inflammatory assay.

Anti-inflammatory ROS inhibition Halogen SAR

Scaffold-Level Antiproliferative Potency: Direct Comparison of 4-Chlorophenyl-Indanone vs. Cyclohexanone, Tetralone, and Piperidone Enones

Huber et al. (2015) synthesized and directly compared 25 cyclic enone derivatives—all bearing identical phenyl or 4-chlorophenyl arylidene substituents—across four scaffolds: (E)-2-benzylidene-1-indanone, (E)-2-benzylidene-1-cyclohexanone, (E)-2-benzylidene-1-tetralone, and (E,E)-dibenzylidene-4-piperidones [1]. This unique experimental design isolates the contribution of the cyclic ketone scaffold to antiproliferative potency while holding the arylidene substituent constant. Antiproliferative activity was evaluated against four human adherent cancer cell lines: HeLa (cervical), A431 (epidermoid), A2780 (ovarian), and MCF7 (breast). The study found that dibenzylidene dienones generally dominated monobenzylidene enones, and within the monobenzylidene series, the indanone scaffold conferred distinct potency relative to cyclohexanone and tetralone analogs [1]. This provides scaffold-level differentiation data directly relevant to medicinal chemistry prioritization.

Antiproliferative Cancer Scaffold comparison

MAO-B vs. MAO-A Selectivity Profile: The Chloro Analog Within the Halogen SAR Continuum

Nel et al. (2016) evaluated 22 2-benzylidene-1-indanone derivatives against recombinant human MAO-A and MAO-B, establishing that the class is MAO-B-specific with all compounds showing IC₅₀ values below 2.74 µM for MAO-B [1]. Twelve compounds achieved IC₅₀ < 0.1 µM and were classified as high-potency MAO-B inhibitors. The SAR analysis revealed that B-ring substitution with halogens and methyl groups yields high potency MAO-B inhibition [1]. For the specific 4-chloro derivative, BindingDB curates an IC₅₀ of 17.3 µM against rat MAO-A (Entry ID 50047869), indicating significantly weaker MAO-A inhibition compared to the most potent MAO-A inhibitor in the series (compound 5g, IC₅₀ = 0.131 µM) [2]. While the 4-chloro compound's MAO-B IC₅₀ from this study requires retrieval from the full publication or supplementary data for precise quantification, its position within a series where B-ring halogenation generally enhances MAO-B potency provides class-level guidance for neurodegenerative disease target selection.

Monoamine oxidase Neurodegeneration MAO-B selectivity

Crystal-Structure-Level Differentiation: C-H···Cl Interactions Enable Unique Solid-State Packing Not Available to Non-Halogenated or Fluoro Analogs

Single-crystal X-ray diffraction analysis of (E)-2-(4-chlorobenzylidene)indan-1-one (Ali et al., 2011) revealed that the compound crystallizes in the triclinic space group P1 with unit cell parameters a = 3.8649 Å, b = 6.5233 Å, c = 12.1703 Å, and a dihedral angle of only 3.51° between the dihydroindene ring system and the chlorobenzene ring [1]. This near-planar geometry maximizes π-conjugation across the enone system. Critically, the crystal packing is mediated by C-H···O hydrogen bonds and weak C-H···Cl interactions, forming infinite layers parallel to the (101) plane [1]. These C-H···Cl interactions are unavailable to the unsubstituted parent compound (2-benzylidene-1-indanone) and differ in geometry and strength from C-H···F interactions in the 4-fluoro analog, potentially affecting solubility, melting point, and formulation behavior. The r.m.s. deviation of the dihydroindene ring from planarity is only 0.009 Å, indicating a highly rigid conjugated system [1].

Crystallography Solid-state chemistry Intermolecular interactions

HSP60/HSP10 Chaperonin Inhibition: A Target Engagement Profile Distinct from Classical Indanone Pharmacology

BindingDB curates inhibition data for (2E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one against the human mitochondrial HSP60/HSP10 chaperonin system. The compound exhibits an IC₅₀ of 2.8 µM for inhibition of HSP60/HSP10-mediated refolding of denatured pig heart malate dehydrogenase (MDH) when tested in an E. coli Rosetta2(DE3) expression system (BindingDB Entry BDBM50495810, CHEMBL3115921) [1]. A second entry reports substantially weaker inhibition (IC₅₀ = 100 µM) against a different HSP60/HSP10 construct (BDBM50501256, CHEMBL3947198), suggesting assay-condition-dependent activity [2]. This target engagement profile is mechanistically distinct from the compound's activity at MAO, tubulin, or ROS pathways and represents an under-explored pharmacological dimension that may differentiate the 4-chloro analog from other benzylidene indanones for which HSP60 data are unavailable.

Chaperone inhibition HSP60 Anticancer target

Evidence-Backed Application Scenarios for 2-(p-Chlorobenzylidene)-1-indanone in Research and Industrial Procurement


Scaffold Comparison Studies in Anticancer Drug Discovery: Indanone vs. Alternative Cyclic Enones

The Huber et al. (2015) study positions 2-(p-chlorobenzylidene)-1-indanone as the indanone scaffold representative within a uniquely controlled experimental framework where the 4-chlorophenyl substituent is held constant across cyclohexanone, tetralone, indanone, and piperidone scaffolds [1]. For medicinal chemistry groups conducting scaffold-hopping campaigns or evaluating the antiproliferative potential of conformationally restricted chalcone analogs, this compound serves as the appropriate procurement choice for the indanone scaffold entry. The availability of parallel IC₅₀ data across HeLa, A431, A2780, and MCF7 cell lines enables direct potency comparison without the confounding variable of different aryl substituents. This scenario leverages the compound's unique position as the only 4-chlorophenyl-indanone congener for which cross-scaffold antiproliferative data have been published under identical assay conditions.

Halogen SAR Reference Standard for MAO-B Inhibitor Development Programs

The Nel et al. (2016) study establishes 2-benzylidene-1-indanones as a privileged chemotype for MAO-B inhibition, with B-ring halogenation identified as a key potency-enhancing modification [1]. The 4-chloro derivative occupies a defined position within this halogen SAR continuum and can serve as a reference standard for medicinal chemistry optimization programs targeting Parkinson's disease. Procurement of this specific compound enables direct potency comparison with the 4-fluoro, 4-bromo, and 4-methyl analogs within the same laboratory, facilitating internally consistent SAR table construction. The compound's MAO-A IC₅₀ of 17.3 µM (BindingDB) provides a benchmark for assessing MAO-B vs. MAO-A selectivity—a critical safety parameter for CNS-penetrant MAO-B inhibitors [2].

Solid-State Form and Crystallization Behavior Studies Leveraging Unique C-H···Cl Interactions

The crystallographic characterization by Ali et al. (2011) demonstrates that 2-(p-chlorobenzylidene)-1-indanone engages in C-H···Cl intermolecular interactions that are structurally unavailable to its non-halogenated parent and geometrically distinct from C-H···F interactions in the 4-fluoro analog [1]. For preformulation and solid-state chemistry groups investigating how halogen identity modulates crystal packing, solubility, and stability within the benzylidene indanone series, the 4-chloro derivative represents an essential comparator compound. The near-planar geometry (dihedral angle 3.51°) and triclinic crystal system provide a defined structural baseline for computational prediction of solid-state properties and for experimental cocrystal or polymorph screening campaigns.

Chemical Biology Probe for Mitochondrial Chaperonin (HSP60/HSP10) Functional Studies

The moderate HSP60/HSP10 inhibitory activity (IC₅₀ = 2.8 µM) of 2-(p-chlorobenzylidene)-1-indanone, as curated in BindingDB (Entry BDBM50495810), identifies this compound as a potential chemical biology tool for investigating mitochondrial proteostasis [1]. This application scenario is uniquely supported for the chloro analog specifically, as comparable HSP60 inhibition data have not been curated for other simple 2-benzylidene-1-indanone derivatives in major public databases. Investigators studying the role of the HSP60/HSP10 folding cycle in cancer cell survival or neurodegenerative disease should procure this specific compound for confirmatory studies, with the caveat that the 35.7-fold inter-assay potency variation (2.8 µM vs. 100 µM) warrants careful assay design and positive control inclusion [2].

Quote Request

Request a Quote for 2-(p-Chlorobenzylidene)-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.